molecular formula C10H16N2O3 B1615975 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 882-67-7

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B1615975
CAS RN: 882-67-7
M. Wt: 212.25 g/mol
InChI Key: MACNLYNLRKUQOA-UHFFFAOYSA-N
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Description

The compound “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a novel piperidine derivative . It is a part of the spiro[4.5]decanone series, which has been identified as a useful template for generating potent and selective 2OG oxygenase inhibitors .


Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 secondary amine (aliphatic), 1 imide (-thio), and 1 hydroxyl group . The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .

Scientific Research Applications

Comprehensive Analysis of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione Applications

Delta Opioid Receptor Agonism: The compound has been identified as a novel chemotype for delta opioid receptor agonists. This application is significant in the development of treatments for neurological and psychiatric disorders, such as migraine and chronic pain . The compound’s selectivity and efficacy in engaging delta opioid receptors without the adverse effects associated with previous agonists make it a promising candidate for further drug development.

Anti-allodynic Efficacy: In preclinical models of inflammatory pain, the compound demonstrated anti-allodynic efficacy, meaning it could alleviate pain caused by stimuli that do not normally provoke pain . This application could lead to new pain management therapies, especially for conditions where pain perception is altered.

G-Protein Signaling Bias: This compound exhibits a slight bias towards G-protein signaling over beta-arrestin recruitment . This property is crucial because it suggests a lower risk of adverse effects like seizures and tachyphylaxis, which are more common in delta agonists that recruit beta-arrestin more effectively.

High-Throughput Screening Utility: The compound emerged from a high-throughput screening assay, highlighting its utility in discovering new receptor agonists . This application is valuable for pharmaceutical research and development, enabling the rapid identification of potential drug candidates.

Scaffold for Drug Development: The unique structure of this compound serves as a scaffold for developing new drugs . Its distinct chemotype compared to existing delta opioid agonists provides a new avenue for creating more effective and safer medications.

Computational Modeling and Simulation: The compound’s interaction with delta opioid receptors has been studied using computational modeling and molecular dynamics simulation . This application is important for understanding the binding mechanics and for predicting the behavior of similar compounds in the body.

Myelostimulatory Potential: Related derivatives of the compound have been evaluated as myelostimulators, which are agents that stimulate the production of blood cells . This application could be beneficial in treating conditions like anemia or in recovery from chemotherapy.

Prolyl Hydroxylase Domain Inhibition: Spiroconnected bicyclic hydantoins, a category to which this compound belongs, have been studied for their potential as prolyl hydroxylase domain (PHD) inhibitors . PHD inhibitors have applications in treating anemia and ischemic diseases by stabilizing hypoxia-inducible factors.

Future Directions

The spiro[4.5]decanone series, including “3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione”, has potential for expansion into both the substrate and 2OG binding pockets of the PHDs . This makes them amenable to the development of PHD selective and, more generally, 2OG oxygenase inhibitors . Therefore, future research could focus on exploring this potential and developing new types of PHD inhibitors with improved potency and selectivity .

properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNLYNLRKUQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007995
Record name 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

CAS RN

882-67-7
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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